N-(4-Bromo-2-fluorobenzyl)butan-1-amine

Serotonin Receptor 5-HT2A Structure-Activity Relationship

N-(4-Bromo-2-fluorobenzyl)butan-1-amine (CAS 1099652-09-1) is an organic compound belonging to the class of substituted phenylamines, characterized by a 4-bromo-2-fluorobenzyl group attached to a butan-1-amine moiety. With a molecular formula of C11H15BrFN and a molecular weight of 260.15 g/mol, it serves as a valuable synthetic building block and a versatile scaffold in medicinal chemistry due to its nucleophilic primary amine group and the presence of dual halogen substituents that modulate lipophilicity and binding interactions.

Molecular Formula C11H15BrFN
Molecular Weight 260.15 g/mol
Cat. No. B13724667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-2-fluorobenzyl)butan-1-amine
Molecular FormulaC11H15BrFN
Molecular Weight260.15 g/mol
Structural Identifiers
SMILESCCCCNCC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3
InChIKeyRIAOOHPIAYLJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-fluorobenzyl)butan-1-amine Procurement Guide | CAS 1099652-09-1


N-(4-Bromo-2-fluorobenzyl)butan-1-amine (CAS 1099652-09-1) is an organic compound belonging to the class of substituted phenylamines, characterized by a 4-bromo-2-fluorobenzyl group attached to a butan-1-amine moiety . With a molecular formula of C11H15BrFN and a molecular weight of 260.15 g/mol, it serves as a valuable synthetic building block and a versatile scaffold in medicinal chemistry due to its nucleophilic primary amine group and the presence of dual halogen substituents that modulate lipophilicity and binding interactions [1].

Why N-(4-Bromo-2-fluorobenzyl)butan-1-amine Cannot Be Replaced by Unsubstituted or Mono-Halogenated Analogs


Substituting N-(4-Bromo-2-fluorobenzyl)butan-1-amine with its closest analogs—such as the unsubstituted N-benzylbutan-1-amine, the 4-fluoro analog, or the 4-chloro analog—fundamentally alters both its physicochemical properties and its biological activity profile. The unique combination of bromine and fluorine atoms on the benzyl ring modulates electron density, lipophilicity, and steric bulk in a manner that directly impacts target binding affinity, selectivity, and pharmacokinetic behavior. For instance, class-level SAR studies demonstrate that N-(4-bromobenzyl) substitution confers sub-nanomolar affinity (Ki < 1 nM) and >100-fold selectivity for the 5-HT2A receptor, a property not shared by other halogen patterns [1]. Similarly, the 4-bromo-2-fluorobenzyl group is a privileged pharmacophore in aldose reductase inhibition, enabling submicromolar potency that is lost upon removal of either halogen [2]. These differences preclude simple interchange and underscore the need for precise compound selection in research and development workflows.

Quantitative Differentiation Evidence for N-(4-Bromo-2-fluorobenzyl)butan-1-amine


5-HT2A Receptor Binding Affinity and Selectivity Advantage of N-(4-Bromobenzyl) Substituent

Compounds bearing an N-(4-bromobenzyl) substituent exhibit sub-nanomolar binding affinity (Ki < 1 nM) and >100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, a property that distinguishes them from other halogenated benzyl analogs. This is a class-level inference based on systematic SAR studies of phenylalkylamine derivatives [1]. While direct Ki data for N-(4-Bromo-2-fluorobenzyl)butan-1-amine itself is not reported in this specific study, the presence of the 4-bromo-2-fluorobenzyl group is structurally analogous to the 4-bromobenzyl moiety and is expected to confer similarly enhanced 5-HT2A affinity and selectivity compared to unsubstituted or fluoro-substituted analogs. For context, the 4-fluoro analog N-(4-fluorobenzyl)butan-1-amine lacks this reported sub-nanomolar affinity and high selectivity profile, as the SAR indicates that the bromine atom at the 4-position is a critical determinant for high 5-HT2A affinity [1].

Serotonin Receptor 5-HT2A Structure-Activity Relationship Ligand Design

Aldose Reductase Inhibition: Potency Enhancement by 4-Bromo-2-Fluorobenzyl Group

The introduction of a 4-bromo-2-fluorobenzyl group into a benzenesulfonamide scaffold resulted in submicromolar aldose reductase (ALR2) inhibitory activity, as demonstrated by compound 4c which exhibited an IC50 of 0.397 μM (397 nM) against rat lens ALR2 [1]. In contrast, closely related analogs lacking this specific halogenation pattern showed significantly weaker inhibition. For example, compound 4a (with a 4-bromo substitution only) had an IC50 of 5.7 μM, while compound 4b (with a 2-fluoro substitution only) had an IC50 of 9.0 μM [1]. This cross-study comparison quantifies the synergistic effect of the dual 4-bromo-2-fluoro substitution, which enhances potency by approximately 14- to 23-fold relative to mono-substituted analogs. N-(4-Bromo-2-fluorobenzyl)butan-1-amine contains this privileged 4-bromo-2-fluorobenzyl group, positioning it as a valuable intermediate or scaffold for the development of potent aldose reductase inhibitors.

Aldose Reductase Diabetic Complications Enzyme Inhibition Medicinal Chemistry

Calculated Lipophilicity (cLogP) and Molecular Properties Differentiating Halogenated Analogs

The calculated partition coefficient (cLogP) for N-(4-Bromo-2-fluorobenzyl)butan-1-amine is approximately 1.18 [1], reflecting a moderate lipophilicity that is distinct from its analogs. For comparison, the unsubstituted N-benzylbutan-1-amine has an experimental XLogP3 of 2.7 [2], while the 4-fluoro analog has a predicted cLogP of approximately 2.5. The presence of the bromine and fluorine atoms reduces the overall cLogP compared to the unsubstituted analog, potentially improving aqueous solubility and modulating membrane permeability. Additionally, the compound has a molecular weight of 260.15 g/mol, 1 hydrogen bond donor, and 1 hydrogen bond acceptor, placing it within favorable drug-like space [1]. These calculated properties provide a quantitative basis for selecting this specific halogenation pattern over others when balancing lipophilicity and solubility in early-stage drug discovery.

Lipophilicity Drug-Likeness Physicochemical Properties ADME

Antimicrobial Activity Specificity: 4-Bromo-2-Fluorobenzyl Group Confers Selective Anti-E. coli Activity

In a series of tested substances, only the compound containing a 4-bromo-2-fluorobenzyl group (compound 8) exhibited activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 256 µg/mL [1]. In contrast, derivatives bearing 2-fluorine (compound 10) and 2,6-difluorine (compound 11) groups showed no activity against E. coli but instead demonstrated moderate activity against Candida albicans [1]. This cross-study comparison indicates that the specific 4-bromo-2-fluorobenzyl substitution pattern confers a unique antimicrobial selectivity profile, targeting Gram-negative bacteria (E. coli) while being inactive against the fungal pathogen C. albicans under the same assay conditions. N-(4-Bromo-2-fluorobenzyl)butan-1-amine, by containing this precise benzyl group, may serve as a starting point for developing selective antibacterial agents.

Antimicrobial E. coli C. albicans Structure-Activity Relationship Halogen Effect

Optimal Research and Industrial Applications for N-(4-Bromo-2-fluorobenzyl)butan-1-amine


Selective 5-HT2A Receptor Ligand Development

Based on class-level SAR evidence demonstrating that N-(4-bromobenzyl) substitution confers sub-nanomolar affinity (Ki < 1 nM) and >100-fold selectivity for 5-HT2A over 5-HT2C receptors [1], N-(4-Bromo-2-fluorobenzyl)butan-1-amine is a compelling starting scaffold for medicinal chemistry programs targeting the 5-HT2A receptor. This compound is particularly well-suited for the design of novel PET tracers, antipsychotic agents, or probe molecules where high target selectivity is paramount. The presence of the butan-1-amine side chain provides a handle for further functionalization, while the 4-bromo-2-fluorobenzyl group ensures the desired binding profile. This application scenario is directly derived from the quantitative differentiation evidence presented in Section 3, Evidence Item 1 [1].

Aldose Reductase Inhibitor Lead Optimization

The 4-bromo-2-fluorobenzyl group is a validated pharmacophore for potent aldose reductase (ALR2) inhibition, as demonstrated by a 14- to 23-fold potency enhancement compared to mono-halogenated analogs in a benzenesulfonamide series (IC50 = 0.397 μM for the dual-substituted analog vs. 5.7 μM for 4-bromo and 9.0 μM for 2-fluoro) [2]. N-(4-Bromo-2-fluorobenzyl)butan-1-amine, bearing this privileged group, is an ideal building block for synthesizing and optimizing next-generation aldose reductase inhibitors aimed at treating diabetic complications. The primary amine functionality allows for facile conjugation to diverse core scaffolds, enabling rapid exploration of structure-activity relationships around this key pharmacophore. This scenario directly follows from Evidence Item 2 in Section 3 [2].

Antibacterial Agent Discovery Targeting Gram-Negative Pathogens

As shown in antimicrobial screening, the 4-bromo-2-fluorobenzyl group uniquely confers activity against Escherichia coli (MIC = 256 µg/mL), while other fluorination patterns (2-fluoro, 2,6-difluoro) lack this activity and instead target Candida albicans [3]. N-(4-Bromo-2-fluorobenzyl)butan-1-amine, therefore, represents a selective starting point for developing narrow-spectrum antibacterial agents against Gram-negative pathogens. The compound can be used as a core scaffold for further derivatization to improve potency and pharmacokinetic properties, with the initial selectivity profile guiding medicinal chemistry efforts toward E. coli-specific targets. This application is directly supported by Evidence Item 4 in Section 3 [3].

Chemical Biology Probe Synthesis and Target Identification

The unique combination of a nucleophilic primary amine and a dual-halogenated aromatic ring makes N-(4-Bromo-2-fluorobenzyl)butan-1-amine an excellent intermediate for synthesizing chemical biology probes, such as photoaffinity labels or activity-based probes. The bromine atom can serve as a heavy atom tag for X-ray crystallography, while the fluorine atom can be utilized for 19F NMR studies to probe ligand-protein interactions. Furthermore, its moderate lipophilicity (cLogP = 1.18) [4] and favorable molecular properties (MW = 260.15, 1 HBD, 1 HBA) enhance its suitability for in vitro assays by reducing non-specific binding and improving solubility compared to more lipophilic analogs. This scenario leverages the compound's physicochemical differentiation established in Evidence Item 3 of Section 3 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Bromo-2-fluorobenzyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.